![molecular formula C17H17NO3S B2365072 (Z)-N-(3-(3-(o-tolyl)acryloyl)phenyl)methanesulfonamide CAS No. 1241695-82-8](/img/structure/B2365072.png)
(Z)-N-(3-(3-(o-tolyl)acryloyl)phenyl)methanesulfonamide
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Description
The compound contains an acryloyl group (a derivative of acrylic acid), a phenyl group (a derivative of benzene), a methanesulfonamide group (a derivative of methanesulfonic acid), and an o-tolyl group (a derivative of toluene). These groups are common in organic chemistry and are often involved in various chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these groups around the nitrogen atom. The presence of the double bond in the acryloyl group could potentially allow for isomerism, depending on the specific synthesis conditions .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the acryloyl group, which is electron-withdrawing, and the o-tolyl group, which is electron-donating . This could potentially lead to interesting reactivity patterns, although specific reactions would depend on the conditions and reagents used.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar methanesulfonamide group could increase its solubility in polar solvents .Scientific Research Applications
Synthesis of o-Tolyl Benzonitrile (OTBN) for Sartans
(Z)-N-(3-(3-(o-tolyl)acryloyl)phenyl)methanesulfonamide: serves as a crucial intermediate in the synthesis of sartan drugs, specifically angiotensin receptor blockers (ARBs). These ARBs are commonly prescribed antihypertensive agents that help manage high blood pressure. The classic methods for OTBN synthesis involve Pd-catalyzed and Ni-catalyzed Suzuki coupling reactions . OTBN acts as a building block for sartan molecules like candesartan, irbesartan, losartan, tasosartan, and valsartan.
Sustainable Building Materials
While not directly related to its biological applications, understanding the adsorption and assembly of this compound on surfaces (e.g., calcium silicate hydrate) could impact sustainable building materials. Investigating its interactions at the atomic scale contributes to eco-friendly construction practices .
properties
IUPAC Name |
N-[3-[(Z)-3-(2-methylphenyl)prop-2-enoyl]phenyl]methanesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3S/c1-13-6-3-4-7-14(13)10-11-17(19)15-8-5-9-16(12-15)18-22(2,20)21/h3-12,18H,1-2H3/b11-10- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYIWERXIUUAWLG-KHPPLWFESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C=CC(=O)C2=CC(=CC=C2)NS(=O)(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1/C=C\C(=O)C2=CC(=CC=C2)NS(=O)(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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